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Compound of Interest

Compound Name:
4-(2-Aminoethoxy)-3-

methoxyphenol-d3

Cat. No.: B562941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of 4-(2-
Aminoethoxy)-3-methoxyphenol-d3. This deuterated compound holds significant potential for

use as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated

analogue, a molecule of interest in pharmaceutical and neuroscience research due to its

structural similarity to known bioactive phenolic compounds. This document outlines its

fundamental physicochemical properties, proposed analytical characterization methods, a

potential synthetic route, and its expected role in drug development based on the known

activities of related methoxyphenols.

Physicochemical and Analytical Data
Quantitative data for 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is summarized below. The

presented data is based on typical specifications for a synthesized and purified research

chemical of this nature.
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Property Value Method of Determination

Chemical Formula C₉H₁₀D₃NO₃ Mass Spectrometry

Molecular Weight 186.22 g/mol Mass Spectrometry

CAS Number 1189958-49-3 Chemical Abstract Service

Appearance Off-white to light brown solid Visual Inspection

Purity ≥98% HPLC-UV

Isotopic Enrichment ≥98% Deuterium Mass Spectrometry / NMR

Solubility Soluble in DMSO, Methanol Solubility Testing

Storage Conditions 2-8°C, protected from light Stability Studies

Analytical Characterization Protocols
The following are detailed methodologies for the analytical characterization of 4-(2-
Aminoethoxy)-3-methoxyphenol-d3.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment
Objective: To determine the chemical purity of 4-(2-Aminoethoxy)-3-methoxyphenol-d3.

Instrumentation:

HPLC system with a UV detector

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (0.1%)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b562941?utm_src=pdf-body
https://www.benchchem.com/product/b562941?utm_src=pdf-body
https://www.benchchem.com/product/b562941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b562941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Prepare a 1 mg/mL stock solution of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 in methanol.

The mobile phase will consist of a gradient of acetonitrile and water, both containing 0.1%

formic acid.

Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

Inject 10 µL of the sample solution.

Monitor the elution profile at a wavelength of 280 nm.

Purity is calculated based on the area percentage of the principal peak.

Mass Spectrometry (MS) for Identity and Isotopic
Enrichment Confirmation
Objective: To confirm the molecular weight and assess the isotopic enrichment of 4-(2-
Aminoethoxy)-3-methoxyphenol-d3.

Instrumentation:

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray

ionization (ESI) source.

Procedure:

Introduce the sample, dissolved in a suitable solvent like methanol, into the mass

spectrometer via direct infusion or LC-MS.

Acquire the mass spectrum in positive ion mode.

The protonated molecule [M+H]⁺ is expected at m/z corresponding to the molecular weight

of the deuterated compound plus a proton.

Compare the observed mass spectrum with the theoretical isotopic distribution for a

molecule with three deuterium atoms to confirm isotopic enrichment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To confirm the chemical structure and the position of deuterium labeling.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Solvent:

Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3)

Procedure:

Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

Acquire ¹H and ¹³C NMR spectra.

In the ¹H NMR spectrum, the absence of a signal corresponding to the methoxy protons and

the presence of other expected signals will confirm the site of deuteration.

The ¹³C NMR spectrum will show the expected carbon signals for the structure.

Proposed Synthetic Workflow
The synthesis of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 can be envisioned through a multi-

step process starting from commercially available precursors. A plausible synthetic route is

outlined below.

Vanillin Protection of Phenolic Hydroxyle.g., Benzyl bromide O-Alkylation with Deuterated Methyl Iodide (CD3I)NaH, CD3I Baeyer-Villiger Oxidationm-CPBA HydrolysisNaOH Alkylation with 2-bromoethanolK2CO3, 2-bromoethanol Conversion of Hydroxyl to Aminee.g., Mitsunobu reaction with phthalimide, then hydrazine 4-(2-Aminoethoxy)-3-methoxyphenol-d3Final Product

Click to download full resolution via product page

Proposed synthesis workflow for 4-(2-Aminoethoxy)-3-methoxyphenol-d3.
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Hypothetical Biological Activity and Signaling
Pathway
While specific biological activities of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 have not been

reported, its structural similarity to other 2-methoxyphenols suggests potential antioxidant and

anti-inflammatory properties.[1][2] Many phenolic compounds exert their anti-inflammatory

effects by modulating key signaling pathways. A hypothetical signaling pathway illustrating this

is presented below.

It is plausible that the non-deuterated analogue of this compound could inhibit the production of

pro-inflammatory mediators. Studies on similar methoxyphenolic structures have shown

inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.[2]

[3]
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Hypothetical anti-inflammatory signaling pathway.
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Application in Drug Development
The primary application of 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is as an internal standard

in quantitative bioanalysis using mass spectrometry.[4] Deuterated standards are considered

the "gold standard" because their physicochemical properties are nearly identical to the analyte

of interest, ensuring they behave similarly during sample preparation, chromatography, and

ionization.[4] This leads to more accurate and precise quantification of the non-deuterated drug

candidate in biological matrices.

Furthermore, deuteration at a metabolic soft spot can sometimes lead to an improved

pharmacokinetic profile of a drug, a strategy known as "deuterium-enabled" drug development.

[5] While the deuterium in 4-(2-Aminoethoxy)-3-methoxyphenol-d3 is on a methoxy group,

which can be a site of metabolism, its primary utility is expected to be as a tool for preclinical

and clinical development of its non-deuterated analogue.

Conclusion
4-(2-Aminoethoxy)-3-methoxyphenol-d3 is a valuable research tool for the development of

its non-deuterated counterpart. Its characterization relies on standard analytical techniques

such as HPLC, mass spectrometry, and NMR. While its own biological activity is not the

primary focus, the potential bioactivity of its analogue warrants further investigation, particularly

in the areas of inflammation and oxidative stress. The use of this deuterated compound as an

internal standard will be crucial for obtaining high-quality pharmacokinetic and metabolic data,

thereby supporting the advancement of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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